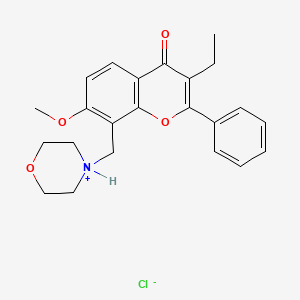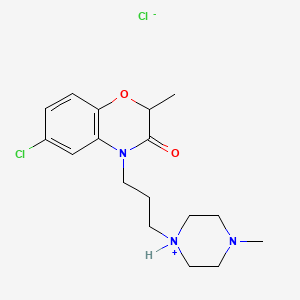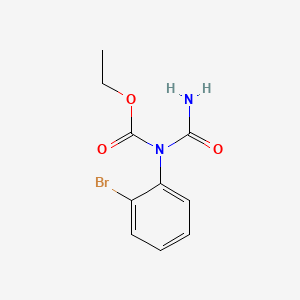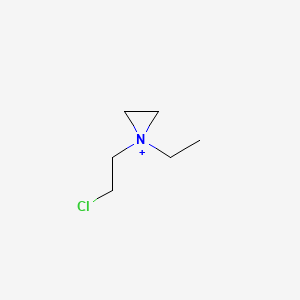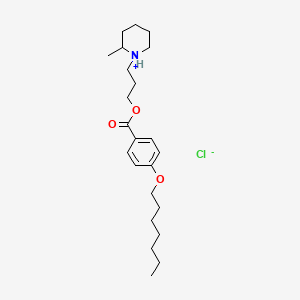
3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions.
Esterification: The heptoxybenzoate group is attached through esterification reactions using suitable carboxylic acids and alcohols.
Quaternization: The final step involves the quaternization of the nitrogen atom in the piperidine ring to form the chloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.
Major Products
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Alcohols and amines.
Substitution: Azides, cyanides, and other substituted derivatives.
Aplicaciones Científicas De Investigación
3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride
- 3-(2-methylpiperidin-1-ium-1-yl)propyl 2-butoxybenzoate;chloride
- 3-(2-methylpiperidin-1-ium-1-yl)propyl 2-(4-methoxyphenyl)acetate;chloride
Uniqueness
3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride is unique due to its specific ester group, which imparts distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound for targeted research and development efforts.
Propiedades
Número CAS |
67049-48-3 |
|---|---|
Fórmula molecular |
C23H38ClNO3 |
Peso molecular |
412.0 g/mol |
Nombre IUPAC |
3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride |
InChI |
InChI=1S/C23H37NO3.ClH/c1-3-4-5-6-9-18-26-22-14-12-21(13-15-22)23(25)27-19-10-17-24-16-8-7-11-20(24)2;/h12-15,20H,3-11,16-19H2,1-2H3;1H |
Clave InChI |
LIXPWWBGTWQDJO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)C(=O)OCCC[NH+]2CCCCC2C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




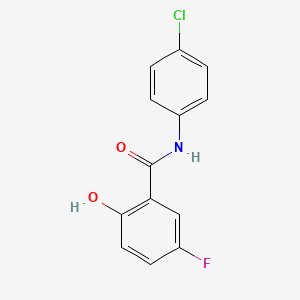



![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
